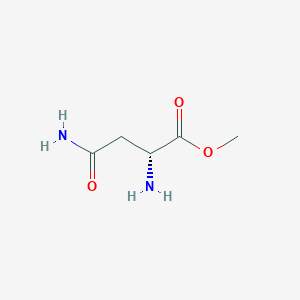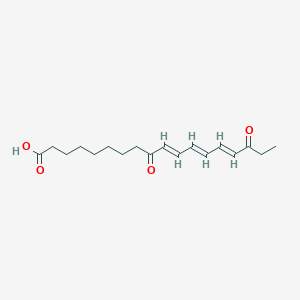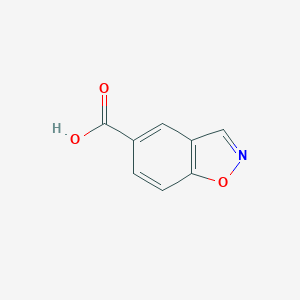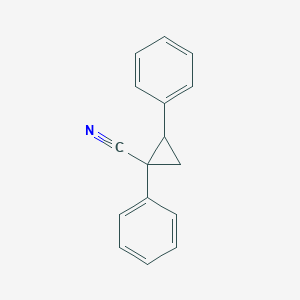
Ficaprenol 11
Overview
Description
Ficaprenol 11, also known as Moraprenol 11, is an organic compound belonging to the class of long-chain conjugated polyolefins. Its chemical formula is C55H98O , and it features 11 conjugated double bonds. This compound is typically a yellow to orange oily liquid, insoluble in water but soluble in organic solvents such as ethanol and dichloromethane . It is widely used in the food and feed industry as an antioxidant and preservative, extending the shelf life of products by preventing fat oxidation . Additionally, it finds applications in the cosmetic and pharmaceutical industries as an additive .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ficaprenol 11 can be prepared through two primary methods: extraction from natural oils and chemical synthesis .
Extraction from Natural Oils: Natural oils, such as vegetable oils and marine algae, contain higher concentrations of this compound.
Chemical Synthesis: This method involves organic synthesis techniques to produce this compound.
Industrial Production Methods: Industrial production of this compound typically relies on the extraction method due to its efficiency and cost-effectiveness. The extracted compound is then purified and processed for various applications .
Chemical Reactions Analysis
Types of Reactions: Ficaprenol 11 undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Substitution: Substitution reactions involve replacing one functional group with another.
Major Products Formed:
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ficaprenol 11 involves its interaction with various molecular targets and pathways . It exerts its effects through the following mechanisms:
Antibacterial Activity: this compound inhibits bacterial growth by disrupting cell membrane integrity and interfering with essential cellular processes.
Anti-inflammatory Effects: The compound inhibits prostaglandin synthesis, reducing inflammation and providing relief from chronic inflammatory disorders.
Antidiabetic Properties: this compound modulates glucose metabolism and enhances insulin sensitivity, making it a potential candidate for diabetes treatment.
Comparison with Similar Compounds
Ficaprenol 11 can be compared with other similar compounds, such as Ficaprenol 10 and Ficaprenol 12 . These compounds share similar structural features but differ in the number of conjugated double bonds and carbon chain length .
Ficaprenol 10: Contains 10 conjugated double bonds and has a slightly shorter carbon chain compared to this compound.
Ficaprenol 12: Contains 12 conjugated double bonds and has a slightly longer carbon chain compared to this compound.
Uniqueness of this compound: this compound is unique due to its specific number of conjugated double bonds and its balance of physical and chemical properties, making it suitable for a wide range of applications .
Properties
IUPAC Name |
(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H90O/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-56/h23,25,27,29,31,33,35,37,39,41,43,56H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3/b46-25+,47-27+,48-29+,49-31-,50-33-,51-35-,52-37-,53-39-,54-41-,55-43- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKJNHBRVLCYFX-RTRZQXHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CO)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H90O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Ficaprenol-11?
A: Ficaprenol-11 is a polyprenol, specifically a decaprenol, meaning it consists of 11 isoprene units. [] Its structure includes three internal trans isoprene residues and a cis "OH-terminal" isoprene residue. [] While the exact position of the three internal trans units was not definitively determined, research suggests they are likely adjacent to the omega-terminal isoprene residue. [] Further research utilizing 13C nuclear magnetic resonance confirmed the arrangement of isoprene units in Ficaprenol-11 as: omega-terminal unit, three trans units, six cis units, and alpha-terminal cis alcohol unit. []
Q2: Where has Ficaprenol-11 been found in nature?
A: Ficaprenol-11 was initially isolated from the leaves of the Ficus elastica plant (decorative rubber plant). [] It has also been identified in the whole plant material of Leucaena leucocephala (Leguminosae). [] In Ficus elastica, it is a major component of a polyprenol mixture that also potentially contains smaller amounts of ficaprenol-9 and -13. []
Q3: Are there any suggested pathways for the biosynthesis of Ficaprenol-11?
A: Research suggests that ficaprenols, including Ficaprenol-11, may be synthesized from all-trans-geranylgeranyl pyrophosphate. [] This hypothesis is based on the structural analysis of Ficaprenol-11, specifically the presence of the trans and cis isoprene units in its structure. []
Q4: What analytical techniques have been used to characterize Ficaprenol-11?
A: A combination of techniques has been employed to characterize Ficaprenol-11. These include mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, gas-liquid chromatography, and thin-layer chromatography. [] Specifically, 13C NMR was instrumental in determining the precise location of the internal trans and cis isoprene units within the Ficaprenol-11 molecule. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


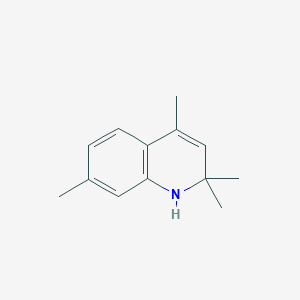
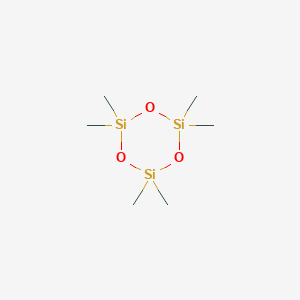
![11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B157285.png)
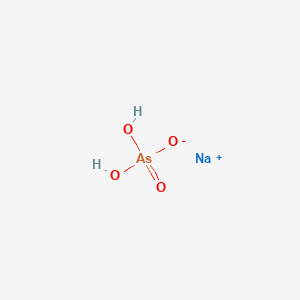
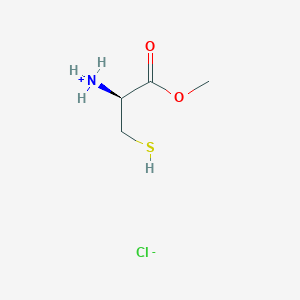


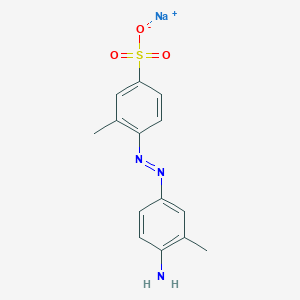
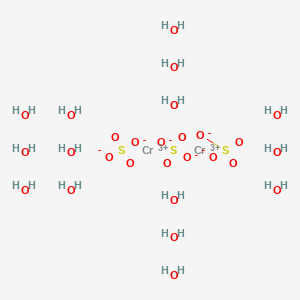
![5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B157295.png)
